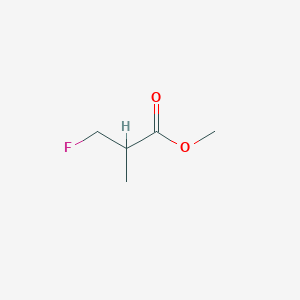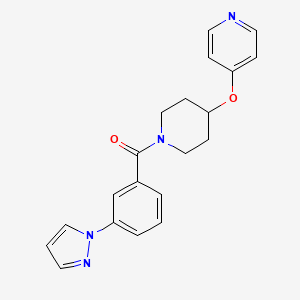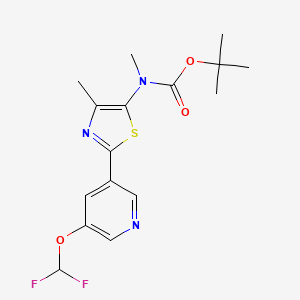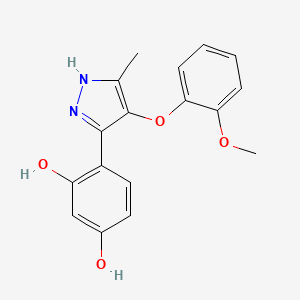
Methyl fluoroisobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Fluoroisobutyrate, also known as Methyl 2-fluoro-2-methylpropionate, is a chemical compound with the molecular formula C5H9FO2 . It has a molecular weight of 120.1222 .
Molecular Structure Analysis
The molecular structure of Methyl 2-Fluoroisobutyrate can be analyzed using various methods such as density functional theory (DFT) and molecular mechanics . These methods can provide detailed information about the geometry, conformation, and energy landscape of the molecule .Chemical Reactions Analysis
The chemical reactions involving Methyl 2-Fluoroisobutyrate can be analyzed using techniques such as titration . Titration involves the incremental addition of a solution containing a known concentration of a substance to a sample solution containing the substance whose concentration is to be measured .Wissenschaftliche Forschungsanwendungen
Fluorinated Motifs in Drug Design
Fluorinated compounds, such as Methyl fluoroisobutyrate, are integral in drug design due to their ability to influence the potency, conformation, metabolism, and membrane permeability of molecules. The electronic properties and small size of fluorine atoms make them versatile bioisosteres, substituting for hydrogen atoms, methyl groups, and even functioning as mimetics for carbonyl, carbinol, and nitrile moieties. These modifications can enhance the in vitro and in vivo properties of therapeutic agents, making fluorinated compounds invaluable in medicinal chemistry and drug development processes (Meanwell, 2018).
Synthesis and Material Science
The synthesis of telechelic oligomers through Atom Transfer Radical Polymerization (ATRP) exemplifies the application of fluorinated acrylates, like Methyl fluoroisobutyrate, in material science. These oligomers, obtained by coupling bromo-terminated polymers, showcase the potential of fluorinated compounds in creating sophisticated materials with specific end-group functionalities. The process involves various steps, including the use of methyl 2-bromoisobutyrate as an initiator and CuBr/1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) as a catalyst, demonstrating the compound's role in advanced polymer chemistry and material engineering (Otazaghine & Boutevin, 2004).
Chemical Analysis and Environmental Monitoring
In environmental science, the determination of odorous compounds in water highlights another application of fluorinated compounds. A method involving gas chromatography–mass spectrometry (GC–MS) for the sensitive determination of odorous molecules in water utilizes fluorobenzene as an internal standard. This technique, simple and convenient, underscores the importance of fluorinated compounds in enhancing the detection and analysis of environmental pollutants, contributing to the monitoring and assessment of water quality (Shin & Ahn, 2004).
Zukünftige Richtungen
The future of synthetic chemistry, including the synthesis of fluorinated compounds like Methyl 2-Fluoroisobutyrate, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes developing new multicomponent strategies complying with Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
Wirkmechanismus
Target of Action
Methyl fluoroisobutyrate, also known as Methyl 2-fluoro-2-methylpropionate , is primarily used as a pesticide intermediate . It is used to synthesize fluorotriazine group herbicides . These herbicides target phenoxyalkylamines substituted by triazine groups .
Biochemical Pathways
It is used in the synthesis of fluorotriazine group herbicides . These herbicides are known to interfere with photosynthesis in plants, specifically inhibiting electron transfer.
Result of Action
The result of Methyl fluoroisobutyrate’s action is the synthesis of fluorotriazine group herbicides . These herbicides have significant advantages in herbicidal activity and have no toxic effect on rice .
Eigenschaften
IUPAC Name |
methyl 3-fluoro-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSLCGCLCBQSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl fluoroisobutyrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[[2-(Trifluoromethoxy)phenyl]methyl]triazole](/img/structure/B2465802.png)
![N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide](/img/structure/B2465803.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2465804.png)
![Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2465805.png)
![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)


![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

